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molecular formula C14H12ClF2N5 B8551035 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride CAS No. 1426309-48-9

5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride

Cat. No. B8551035
M. Wt: 323.73 g/mol
InChI Key: SAYWMFNKUAMSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150573B2

Procedure details

406.0 g (1.50 mol) of the compound from Example 8 were suspended in 2.08 1 of ethanol. Subsequently, 54.1 g (0.30 mol) of sodium methoxide in methanol (30%) were added and the mixture was stirred at room temperature overnight. 88.4 g (1.65 mol) of ammonium chloride were added, and the mixture was heated to 65° C. and stirred at 65° C. for 3.5 h. The solvents were distilled off and the residue was stirred with 1.6 1 of ethyl acetate overnight. The precipitated solids were filtered off with suction, washed twice with 140 ml each time of ethyl acetate and dried in a vacuum drying cabinet at 50° C. under a gentle nitrogen stream. This gave 441.4 g (90.7% of theory) of the title compound.
Quantity
406 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
54.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
88.4 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]#[N:12])=[N:9][N:8]([CH2:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[F:20])[C:5]2=[N:6][CH:7]=1.C(O)C.C[O-].[Na+].[Cl-:27].[NH4+:28]>CO>[ClH:27].[F:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11](=[NH:28])[NH2:12])=[N:9][N:8]([CH2:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[F:20])[C:5]2=[N:6][CH:7]=1 |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
406 g
Type
reactant
Smiles
FC=1C=C2C(=NC1)N(N=C2C#N)CC2=C(C=CC=C2)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
sodium methoxide
Quantity
54.1 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
88.4 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 65° C.
STIRRING
Type
STIRRING
Details
stirred at 65° C. for 3.5 h
Duration
3.5 h
DISTILLATION
Type
DISTILLATION
Details
The solvents were distilled off
STIRRING
Type
STIRRING
Details
the residue was stirred with 1.6 1 of ethyl acetate overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated solids were filtered off with suction
WASH
Type
WASH
Details
washed twice with 140 ml each time of ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried in a vacuum
CUSTOM
Type
CUSTOM
Details
drying cabinet at 50° C. under a gentle nitrogen

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.FC=1C=C2C(=NC1)N(N=C2C(N)=N)CC2=C(C=CC=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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